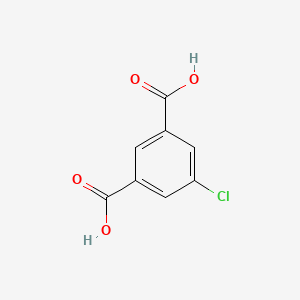

5-Chloroisophthalic acid

Description

Overview of Isophthalic Acid Derivatives in Chemical Sciences

Isophthalic acid and its derivatives are a class of aromatic dicarboxylic acids that are foundational in the development of various functional materials. These compounds are characterized by a benzene (B151609) ring with two carboxylic acid groups situated at the meta-positions (1 and 3). This specific arrangement influences the geometry and properties of the resulting molecules and polymers.

In materials science, isophthalic acid derivatives are key components in the synthesis of polyesters, polyamides, and other polymers. scispace.com The non-linear arrangement of the carboxylic acid groups, as compared to its isomers terephthalic acid and phthalic acid, leads to the formation of polymers with distinct structural characteristics. These often include improved solubility and lower melting points, which can be advantageous in processing.

Furthermore, the isophthalic acid scaffold can be functionalized at the 5-position with various substituents to tailor the properties of the resulting materials. For instance, the introduction of hydroxyl or amino groups can enhance thermal stability or provide sites for further chemical modification. nih.gov In the realm of medicinal chemistry, isophthalic acid derivatives have been investigated for their potential as bioactive compounds, with some showing promise as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The ability to readily modify the isophthalic acid core makes it an attractive template for designing new therapeutic agents. acs.orghelsinki.fi

Significance of Halogenation in Aromatic Dicarboxylic Acids

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic chemistry that significantly alters the physicochemical properties of the parent compound. nih.gov When applied to aromatic dicarboxylic acids, such as isophthalic acid, halogenation can have profound effects on reactivity, acidity, and the supramolecular assembly of the resulting molecules. The introduction of a halogen atom, such as chlorine, onto the aromatic ring of a dicarboxylic acid can influence the electronic properties of the molecule. Halogens are electron-withdrawing groups, which can increase the acidity of the carboxylic acid moieties.

Moreover, the presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions. This versatility allows for the construction of more complex molecular architectures. In the context of crystal engineering and materials science, halogen bonding has emerged as a significant non-covalent interaction for directing the assembly of molecules in the solid state. This interaction, which involves the electrophilic region of a halogen atom and a nucleophilic site, can be exploited to design novel crystalline materials with desired topologies and properties.

The process of introducing halogens into aromatic rings can be achieved through several methods, with electrophilic aromatic substitution being a common approach. wikipedia.org However, this method can sometimes lead to a mixture of regioisomers. acs.org Alternative strategies, such as the Hunsdiecker reaction of aromatic carboxylic acids, have been explored, though they can be less general compared to their aliphatic counterparts. nih.gov

Current Research Landscape of 5-Chloroisophthalic Acid (5-CIPA)

Current research on this compound (5-CIPA) is primarily focused on its utility as a monomer in the synthesis of high-performance polymers and as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of the chlorine atom and the two carboxylic acid groups makes 5-CIPA a valuable building block for creating materials with tailored properties. cymitquimica.com

In polymer chemistry, 5-CIPA is utilized to introduce chlorine into the polymer backbone, which can enhance properties such as flame retardancy, thermal stability, and chemical resistance. cymitquimica.com It has been used in the synthesis of polyamides, polyesters, and other condensation polymers. For example, polyamides derived from 5-CIPA have been shown to exhibit improved solubility in organic solvents compared to their non-halogenated analogs, facilitating their processing.

In the field of crystal engineering, 5-CIPA is employed as an organic linker to construct coordination polymers and MOFs. The carboxylic acid groups can coordinate to metal ions, while the chlorine atom can participate in halogen bonding, leading to the formation of diverse and intricate supramolecular architectures. These materials are being investigated for applications in gas storage, separation, and catalysis.

Recent studies have also explored the synthesis of 5-CIPA itself, with a focus on developing more efficient and selective methods. One approach involves the liquid-phase chlorination of isophthalic acid using a Lewis acid catalyst, which has shown improved selectivity for the desired 5-chloro isomer. Another route involves the oxidation of 3-chloro-5-methylbenzoic acid. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPFTLXIQQYOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062217 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-39-3 | |

| Record name | 5-Chloro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis Routes

The synthesis of 5-chloroisophthalic acid can be achieved through several pathways starting from various precursors. These methods involve fundamental organic reactions such as hydrolysis, oxidation, and reduction.

Hydrolysis of Dimethyl 5-Chloroisophthalate

One of the most straightforward methods for the preparation of this compound is the hydrolysis of its corresponding dimethyl ester, dimethyl 5-chloroisophthalate. This reaction is typically carried out under basic conditions. The ester is heated in the presence of a strong base, such as sodium hydroxide (B78521), in an aqueous or alcoholic solvent system. The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate ions, leading to the precipitation of the final product, this compound. chemguide.co.ukmasterorganicchemistry.com The reaction is generally high-yielding and is a common final step in multi-step syntheses where the ester form is preferred for intermediate transformations.

Reaction Pathway: Hydrolysis of Dimethyl 5-Chloroisophthalate

| Step | Reactants | Reagents | Products |

| 1 | Dimethyl 5-chloroisophthalate, Sodium hydroxide | Water, Heat | Disodium 5-chloroisophthalate, Methanol |

| 2 | Disodium 5-chloroisophthalate | Hydrochloric acid | This compound, Sodium chloride |

Oxidation of 3-Chloro-5-Methylbenzoic Acid with Potassium Permanganate (B83412)

Another viable synthetic route involves the oxidation of a methyl group on a substituted benzoic acid precursor. Specifically, 3-chloro-5-methylbenzoic acid can be oxidized to this compound using a strong oxidizing agent such as potassium permanganate (KMnO4). lookchem.com This reaction is typically performed in an aqueous solution, often under basic conditions, and requires heating to proceed at a reasonable rate. wordpress.comscribd.comalfa-chemistry.comyoutube.com The permanganate ion vigorously attacks the benzylic protons of the methyl group, leading to its progressive oxidation to a carboxylic acid. The reaction proceeds through a series of manganese-containing intermediates and results in the formation of manganese dioxide (MnO2) as a byproduct, which precipitates from the reaction mixture. After the oxidation is complete, the MnO2 is filtered off, and the resulting solution containing the potassium salt of this compound is acidified to yield the final product.

Reaction Conditions for Oxidation of a Methyl-Substituted Aromatic Ring

| Parameter | Value |

| Oxidizing Agent | Potassium Permanganate (KMnO4) |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Filtration of MnO2, Acidification |

Reaction of this compound Monomethyl Ester with Borane-Dimethyl Sulfide (B99878) Complex

The selective reduction of one of two ester groups in a diester can be a challenging synthetic problem. However, if one starts with the monomethyl ester of this compound, the remaining carboxylic acid group can be selectively reduced. The borane-dimethyl sulfide complex (BMS) is a versatile reducing agent that is particularly effective for the reduction of carboxylic acids to alcohols. borates.todaywikipedia.org In this context, it is important to note that BMS can also reduce esters, but the reaction conditions can often be tuned to favor the reduction of the carboxylic acid. researchgate.netorganic-chemistry.org The reaction involves the coordination of the borane (B79455) to the carbonyl oxygen of the carboxylic acid, followed by hydride transfer. A subsequent workup with water or acid hydrolyzes the resulting borate (B1201080) ester to yield the corresponding alcohol. It is crucial to control the stoichiometry of the BMS to avoid the reduction of the ester group.

Condensation from Isophthalic Acid and Chlorine

The direct chlorination of isophthalic acid presents a more direct, though potentially less selective, route to this compound. This electrophilic aromatic substitution reaction involves the reaction of isophthalic acid with chlorine gas in the presence of a catalyst. A European patent describes a process for the chlorination of phthalic acid compounds using chlorine in a mixture of chlorosulfonic acid and thionyl chloride, with an iodine compound acting as a catalyst. epo.org The carboxylic acid groups are deactivating and meta-directing, which would favor the substitution at the 5-position. However, the harsh reaction conditions can lead to the formation of other chlorinated isomers and polychlorinated byproducts. The choice of solvent and catalyst is critical in controlling the selectivity of the reaction.

Advanced Synthetic Strategies

To overcome some of the limitations of the classical precursor-based routes, more advanced synthetic strategies have been developed. These often involve the use of catalysts to improve efficiency and selectivity.

Catalytic Approaches in 5-CIPA Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Lewis acids are known to catalyze electrophilic aromatic substitution reactions, such as chlorination. The use of a Lewis acid catalyst can enhance the electrophilicity of chlorine, allowing the reaction to proceed under milder conditions and with potentially greater selectivity. While direct catalytic synthesis of 5-CIPA from isophthalic acid is not extensively documented in the literature, related processes suggest its feasibility. For instance, the synthesis of isophthaloyl dichloride from isophthalic acid can be catalyzed by compounds such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine. google.com Furthermore, the synthesis of other phthalic acid derivatives has been shown to be catalyzed by Lewis acids like zirconium chloride. nih.gov These examples suggest that a similar catalytic approach could be developed for the direct chlorination of isophthalic acid to produce this compound. Research in this area would likely focus on identifying a catalyst that provides high conversion and selectivity for the desired 5-chloro isomer.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is frequently accomplished through the oxidation of substituted xylenes, most notably 5-chloro-m-xylene. The efficiency of this conversion is highly dependent on the optimization of various reaction parameters to maximize both the yield and the purity of the final product. Key factors that are meticulously controlled include the nature and concentration of the oxidizing agent, reaction temperature, duration, and the presence and type of catalyst.

Another established route is the oxidation using stronger chemical oxidants like potassium permanganate (KMnO₄) or nitric acid. When using KMnO₄ in an alkaline aqueous solution, the optimization involves controlling the stoichiometry of the oxidant, the concentration of the base (e.g., KOH), and the temperature. An excess of KMnO₄ can ensure complete conversion of the starting material but may also promote the oxidation of intermediate products, leading to lower yields of the desired dicarboxylic acid. The purification of the crude this compound, typically achieved by recrystallization from water or aqueous ethanol, is a critical final step to achieve high purity.

The following table summarizes typical conditions and outcomes for the synthesis of isophthalic acid derivatives, illustrating the impact of different methodologies on yield and purity.

| Oxidizing Agent | Catalyst System | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Typical Purity (%) |

|---|---|---|---|---|---|

| Air / O₂ | Co(OAc)₂ / Mn(OAc)₂ / HBr | 150-200 | 15-30 | >90 | >98 |

| Potassium Permanganate (KMnO₄) | None (Alkaline medium) | 80-100 | 1 | 75-85 | 95-98 |

| Nitric Acid (HNO₃) | None | 160-180 | >10 | 80-90 | >97 |

Stereoselective Synthesis Applications

While this compound is itself an achiral molecule, its rigid, well-defined structure makes it a valuable component in the field of stereoselective synthesis. Its primary application in this domain is as a building block, or "linker," for the construction of chiral Metal-Organic Frameworks (MOFs).

Chiral MOFs are crystalline materials with porous structures that possess enantioselective properties. By incorporating a linker like this compound along with chiral co-ligands or by postsynthetic modification, it is possible to create a chiral environment within the pores of the MOF. These frameworks can then be utilized for the separation of racemic mixtures, where one enantiomer is preferentially adsorbed over the other. Furthermore, such chiral MOFs can act as heterogeneous catalysts for asymmetric reactions, where the chiral pores guide the stereochemical outcome of the transformation. The isophthalate (B1238265) moiety provides a robust and predictable coordination geometry, which is essential for the rational design of these functional materials.

Derivatives of this compound can also be functionalized to create novel chiral ligands for asymmetric catalysis. For example, the carboxylic acid groups can be converted into amides by reacting with a chiral amine. The resulting chiral diamide (B1670390) can then coordinate to a metal center, forming a catalyst that can induce enantioselectivity in a variety of organic reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Derivatization and Functionalization Reactions

The chemical structure of this compound, featuring two carboxylic acid groups and a chlorine atom on an aromatic ring, allows for a diverse range of derivatization and functionalization reactions.

Esterification Reactions

The two carboxylic acid groups of this compound can be readily converted into their corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is a reversible reaction typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The resulting diesters, such as dimethyl 5-chloroisophthalate and diethyl 5-chloroisophthalate, are important intermediates in the synthesis of polymers, particularly polyesters, and other fine chemicals. The reaction conditions can be tailored to favor the formation of the diester or, with careful control of stoichiometry, the monoester.

A representative procedure for diester formation involves refluxing this compound with an excess of the desired alcohol and a catalytic amount of sulfuric acid for several hours. chemicalbook.com The product is then isolated by neutralizing the excess acid and precipitating the ester in water.

| Alcohol Used | Catalyst | Resulting Ester |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Dimethyl 5-chloroisophthalate |

| Ethanol (C₂H₅OH) | H₂SO₄ | Diethyl 5-chloroisophthalate |

| n-Butanol (C₄H₉OH) | TsOH | Dibutyl 5-chloroisophthalate |

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution. The two electron-withdrawing carboxylic acid groups deactivate the ring towards electrophilic attack but are only moderately activating for nucleophilic substitution because they are positioned meta to the chlorine atom. For significant activation, electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group. youtube.com

However, under forcing conditions, such as high temperatures and pressures, or with the use of specific catalysts, the chlorine atom can be displaced by strong nucleophiles. For example, reaction with ammonia (B1221849) or amines under harsh conditions can lead to the formation of 5-aminoisophthalic acid or its N-substituted derivatives. Similarly, reaction with alkoxides could potentially yield 5-alkoxyisophthalic acids. These transformations are challenging but provide a route to a wider array of functionalized isophthalic acid derivatives.

Formation of this compound Chloride

For many synthetic applications, the carboxylic acid groups of this compound are converted into more reactive acid chlorides. This transformation is typically achieved by treating the diacid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.com The reaction with thionyl chloride is common, often performed with a catalytic amount of N,N-dimethylformamide (DMF), and produces gaseous byproducts (SO₂ and HCl), which simplifies product isolation. libretexts.org

The resulting 5-chloroisophthaloyl dichloride is a highly reactive intermediate. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This high reactivity makes it a key precursor for the synthesis of high-performance polymers like aramids and polyesters under milder conditions than those required for the parent diacid.

Synthesis of Hydrazine (B178648) Derivatives

Hydrazine derivatives of this compound can be synthesized, typically starting from the more reactive 5-chloroisophthaloyl dichloride. The reaction of the diacid chloride with hydrazine hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 5-chloroisophthalic dihydrazide. In this reaction, the highly electrophilic carbonyl carbons of the acid chloride are attacked by the nucleophilic nitrogen atoms of hydrazine. orgsyn.org The reaction is usually carried out in a suitable solvent at controlled temperatures to manage its exothermicity.

These dihydrazide derivatives are valuable intermediates in heterocyclic chemistry. They can undergo cyclization reactions with various reagents to form five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, many of which are investigated for their potential pharmacological activities.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties in Metal Complexation

As a ligand, 5-Chloroisophthalic acid (5-CIPA) offers multiple coordination sites through its carboxylate groups, enabling the formation of stable and diverse metal complexes. The chlorine substituent also plays a role in modulating the electronic properties of the ligand, which can influence the resulting framework's characteristics.

The 5-chloroisophthalate anion can adopt various coordination modes, which contributes to the structural diversity of the resulting coordination polymers. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The specific coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature. In many 5-substituted isophthalate-based coordination polymers, the ligand connects multiple metal centers to form one-, two-, or three-dimensional networks.

The two carboxylate groups of 5-CIPA are key to its function as a linker in coordination polymers. Their spatial separation and orientation on the benzene (B151609) ring allow for the bridging of metal centers, leading to the formation of extended networks. The deprotonation of these carboxylic acid groups creates negatively charged carboxylate anions that readily coordinate with positively charged metal ions. The flexibility in the coordination of these groups allows for the formation of various structural topologies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The use of 5-CIPA as an organic linker has led to the development of novel Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with interesting structural features and potential applications. Research has shown that lanthanide-based MOFs have been successfully synthesized using the this compound anion.

The design of MOFs and CPs using 5-CIPA involves the careful selection of metal ions and reaction conditions to control the dimensionality and topology of the resulting framework. The chlorine atom on the isophthalic acid backbone can influence the electronic environment and potentially lead to frameworks with modified properties compared to unsubstituted isophthalic acid.

Hydrothermal synthesis is a common method for the preparation of coordination polymers from 5-substituted isophthalic acids. This technique involves the reaction of a metal salt and the organic ligand in water or a water-based solvent system in a sealed container at elevated temperatures and pressures. For instance, lanthanide-based MOFs incorporating the this compound anion have been synthesized under hydrothermal conditions. researchgate.net Isostructural compounds with cobalt and manganese have also been reported, suggesting that this method is robust for creating a family of related materials. researchgate.net

Table 1: General Hydrothermal Synthesis Parameters for 5-Substituted Isophthalate (B1238265) MOFs

| Parameter | Typical Range/Value |

|---|---|

| Metal Salt | Lanthanide nitrates, Transition metal acetates |

| Ligand | 5-substituted isophthalic acid |

| Solvent | Water, Water/DMF, Water/Methanol |

| Temperature | 110-180 °C |

| Reaction Time | 2-3 days |

Note: This table represents typical conditions for 5-substituted isophthalates and serves as a general guideline.

Solvothermal synthesis is another widely used method, similar to hydrothermal synthesis but employing non-aqueous solvents or a mixture of water and organic solvents. This method allows for a wider range of reaction temperatures and can influence the resulting crystal structure and morphology. While specific examples for 5-CIPA are not detailed in the provided search results, the general principles apply. The choice of solvent can affect the solubility of the reactants and the coordination geometry of the metal ions, leading to different framework structures. For other 5-substituted isophthalates, solvothermal reactions have yielded a variety of coordination polymers with diverse network topologies.

Table 2: General Solvothermal Synthesis Parameters for 5-Substituted Isophthalate CPs

| Parameter | Typical Range/Value |

|---|---|

| Metal Salt | Transition metal nitrates or chlorides (e.g., Cd(NO₃)₂, ZnCl₂) |

| Ligand | 5-substituted isophthalic acid |

| Solvent | DMF, DEF, Ethanol, Methanol |

| Temperature | 80-150 °C |

| Reaction Time | 24-72 hours |

Note: This table represents typical conditions for 5-substituted isophthalates and serves as a general guideline.

Design and Synthesis of 5-CIPA-Based MOFs and CPs

Role of Auxiliary Ligands (e.g., N-donor ligands)

For instance, in the construction of cobalt-based MOFs with 5-substituted isophthalic acids, the use of different auxiliary N-donor linkers can induce varied conformations and coordination modes of the primary ligand, directly impacting the final network structures. Chelating N-donors like 2,2′-bipyridine or 1,10-phenanthroline (B135089) often lead to discrete molecular complexes or low-dimensional structures, while bridging N-donors such as 4,4′-bipyridine can connect metal-isophthalate units into higher-dimensional frameworks. The length, flexibility, and coordination geometry of the N-donor ligand are key factors that dictate the final architecture, leading to products ranging from one-dimensional (1D) helical chains to complex three-dimensional (3D) interpenetrating networks.

The significant structural differences observed in cobalt MOFs synthesized with 5-(hydroxymethyl)isophthalic acid when different auxiliary N-donor ligands are introduced underscore the importance of these co-ligands. Similarly, studies on lead(II) complexes with 5-amino-2,4,6-triiodoisophthalic acid show that the crystalline architectures are greatly dependent on the specific auxiliary N-donor ligands used.

Structural Topologies and Dimensionality in 5-CIPA MOFs/CPs

The combination of metal ions, the 5-CIPA ligand, and, optionally, auxiliary ligands leads to a variety of structural topologies with dimensionalities ranging from 1D chains to 3D frameworks. The final structure is a result of the interplay between the coordination preferences of the metal ion, the coordination modes of the 5-CIPA ligand, and the influence of synthesis conditions.

One-Dimensional (1D) Chain Structures

One-dimensional chains are a common structural motif in the coordination chemistry of isophthalate derivatives. These structures are typically formed when metal centers are linked by the dicarboxylate ligand in a linear or zigzag fashion. In some cases, the introduction of auxiliary ligands can direct the formation of 1D structures. For example, a one-dimensional helical chain was formed in a lead(II) complex with a substituted isophthalic acid and an N-donor ligand. Such 1D chains can further assemble into higher-dimensional supramolecular structures through weaker interactions like hydrogen bonding or π–π stacking.

Two-Dimensional (2D) Layered Motifs

Two-dimensional layered structures are frequently observed in MOFs based on isophthalate ligands. These motifs typically arise when metal ions or metal clusters are connected by the ligands to form extended sheets. The chloro-substituent on the 5-CIPA ligand can influence the packing of these layers. Several MOFs constructed from 5-substituted isophthalic acids have been shown to form 2D layered networks. For example, a dysprosium-based MOF using 5-aminoisophthalic acid resulted in a 2D layered structure composed of dimeric metal units linked by the carboxylate groups. The flexibility and various configurations of the primary isophthalate ligand, along with the nature of auxiliary ligands, can lead to the formation of these 2D structures, which may also feature interpenetration.

Three-Dimensional (3D) Frameworks

The assembly of 5-CIPA with various metal ions can lead to the formation of robust 3D frameworks with diverse topologies. The angular nature of the isophthalate linker is well-suited for creating open and porous 3D structures. The choice of metal ion and the presence of auxiliary ligands are crucial in directing the synthesis towards a specific 3D architecture. For example, cobalt-based MOFs using a substituted isophthalic acid and different N-donor ligands have yielded 3D frameworks with twofold interpenetration. Similarly, zinc complexes with 5-(1H-tetrazol-5-yl)isophthalic acid and N-donor auxiliary ligands have been shown to form 3D frameworks with complex topologies. These 3D structures can range from non-interpenetrated to multiply interpenetrated networks, significantly affecting their porosity and potential applications.

Table 1: Examples of Structural Dimensionality in MOFs with 5-Substituted Isophthalic Acids This table presents analogous structures to those expected with this compound.

| Compound/Ligand | Auxiliary Ligand | Metal Ion | Dimensionality | Structural Feature | Reference |

|---|---|---|---|---|---|

| 5-amino-2,4,6-triiodoisophthalic acid | 2,2′-bipyridine | Pb(II) | 1D | Helical Chain | |

| 5-aminoisophthalic acid | None | Dy(III) | 2D | Layered structure from dimeric units | |

| 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid | None | Cd(II) | 3D | (2,3,10)-connected framework | |

| 5-(hydroxymethyl)isophthalic acid | 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene | Co(II) | 3D | Fourfold interpenetrating dia framework | |

| 5-(1H-tetrazol-5-yl)isophthalic acid | 4,4′-bipyridine | Zn(II) | 3D | (4,10)-connected framework |

Tuning of Framework Properties through Ligand Modification

The properties of MOFs derived from isophthalates can be systematically tuned by modifying the organic linker. Functionalization of the isophthalic acid backbone at the 5-position allows for the precise control of pore size, surface chemistry, and functionality of the resulting framework. This strategy is a powerful tool for designing materials with tailored properties for specific applications.

Introducing different functional groups onto the isophthalate skeleton can significantly impact the gas adsorption performance of the MOF. For instance, adding a bulky nitro group to the isophthalate linker has been shown to optimize the pore structure for enhanced CO₂ capture compared to a bromo-functionalized analogue. The electron-donating or withdrawing nature of the substituent can also alter the electronic properties of the framework, which can be important for applications in catalysis or sensing. Modifying the ligand can also introduce specific binding sites, enhancing the selectivity for certain gas molecules. This approach allows for the rational design of MOFs with optimized performance for challenging gas separations.

Gas Storage and Separation Applications in MOFs Derived from Isophthalates

MOFs constructed from isophthalic acid and its derivatives are promising materials for gas storage and separation applications due to their high porosity, tunable pore sizes, and the potential for functionalization. These materials have been extensively investigated for the capture of carbon dioxide and the separation of various gas mixtures.

The selective adsorption of CO₂ over other gases like N₂ and CH₄ is a key area of research. The introduction of functional groups on the isophthalate ligand can create favorable interactions with CO₂ molecules, leading to high adsorption selectivity. For example, a microporous Mn(II) MOF based on a functionalized isophthalic acid exhibited favorable adsorption of CO₂ over N₂, which was attributed to hydrogen-bonding interactions within its microporous channels. Similarly, copper-based MOFs have shown commendable selectivity for CO₂ over CH₄.

The performance of these materials is often evaluated through gas adsorption isotherms and breakthrough experiments, which demonstrate their potential for practical separation processes. The ability to systematically tune the pore environment of isophthalate-based MOFs makes them highly attractive candidates for developing next-generation adsorbents for energy-efficient gas separations.

Table 2: Gas Adsorption Data for Selected Isophthalate-Based MOFs

| MOF Name/Formula | Gas Mixture | Selectivity | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|---|

| CuBDC-NO₂ | CO₂/N₂ (15:85) | 28 | 2.40 mmol/g (CO₂) | Ambient | |

| CoIPA | CO₂/N₂ | 61.4 | - | Ambient | |

| CoIPA | CO₂/CH₄ | 11.7 | - | Ambient | |

| [Mn(HL)₂] | CO₂/N₂ | High | - | - | |

| [Cu₁.₅(L)(H₂O)] | CO₂/CH₄ | Commendable | - | - |

Supramolecular Interactions

The arrangement of molecules in the crystalline state is governed by a delicate balance of attractive and repulsive forces. In the case of this compound, the key interactions driving the formation of supramolecular assemblies are hydrogen bonds, π-π stacking, and halogen bonds.

Hydrogen Bonding Networks

The primary and most influential intermolecular interaction in isophthalic acid derivatives is the hydrogen bond, formed between the carboxylic acid groups. The two carboxylic acid moieties on the this compound molecule act as both hydrogen bond donors (the hydroxyl hydrogen) and acceptors (the carbonyl oxygen). This dual functionality typically leads to the formation of robust and predictable hydrogen-bonded motifs.

In analogous structures, such as 5-fluoroisophthalic acid, intermolecular O—H⋯O hydrogen bonds are the dominant feature, often leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.net It is highly probable that this compound would exhibit similar behavior, forming centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. These dimers can then further assemble into extended networks. The precise dimensionality and topology of these networks would be influenced by the steric and electronic effects of the chlorine atom.

Table 1: Predicted Hydrogen Bonding Parameters for this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

|---|

Note: The data in this table is predictive and based on typical values observed in related crystal structures.

Halogen Bonding in Crystal Structures

A particularly interesting aspect of the supramolecular chemistry of this compound is the potential for halogen bonding. The chlorine atom, being a halogen, can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the chlorine atom, opposite to the C-Cl covalent bond. This electrophilic region can interact favorably with a nucleophilic species, such as an oxygen or nitrogen atom, or even another halogen atom in a neighboring molecule.

In the context of this compound's crystal structure, it is plausible that C—Cl⋯O or C—Cl⋯Cl interactions could be present, further directing the assembly of the molecules. These halogen bonds, while often weaker than conventional hydrogen bonds, are highly directional and can be a powerful tool in controlling the final supramolecular architecture. The formation of halogen bonds would compete with and complement the stronger hydrogen bonding and weaker π-π stacking interactions, leading to complex and potentially novel crystal packing arrangements. Studies on other chlorinated organic molecules have demonstrated the significant role of halogen bonding in directing crystal packing.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications of 5 Chloroisophthalic Acid and Its Derivatives

Catalytic Applications

The rigid structure and coordinating capabilities of the carboxylate groups in 5-CIPA make it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have shown significant promise as catalysts in various organic transformations. While direct catalytic studies on 5-CIPA-based coordination polymers are emerging, research on closely related 5-substituted isophthalic acid derivatives provides strong evidence of their catalytic potential.

Coordination polymers derived from 5-substituted isophthalic acids have demonstrated catalytic activity in several important chemical reactions. For instance, coordination polymers incorporating 5-aminoisophthalic acid have been utilized as heterogeneous catalysts. These materials have proven effective in the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity is often attributed to the basic amino groups within the framework, which can activate the substrate molecules.

Furthermore, coordination polymers based on other 5-substituted isophthalates have been investigated for their photocatalytic properties. For example, some of these polymers have been shown to effectively degrade organic dyes like methylene (B1212753) blue under light irradiation. This photocatalytic activity is a promising area for environmental remediation applications. The performance of these catalysts is influenced by the nature of the metal center and the substituent on the isophthalate (B1238265) ligand.

Table 1: Catalytic Performance of Coordination Polymers Derived from 5-Substituted Isophthalic Acids in Various Reactions

| Catalyst Type (Ligand) | Metal Ion | Reaction Type | Substrate | Product Yield (%) | Reference |

| Coordination Polymer (5-aminoisophthalic acid) | Co(II) | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High | intochemicals.nl |

| Coordination Polymer (5-aminoisophthalic acid) | Ni(II) | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High | intochemicals.nl |

| Coordination Polymer (5-aminoisophthalic acid) | Cd(II) | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High | intochemicals.nl |

| Coordination Polymer (5-((carboxymethyl)amino)isophthalic acid) | Cu(II) | Photocatalytic Degradation | Rhodamine B | - | google.com |

The catalytic mechanism of materials derived from 5-CIPA and its analogs is multifaceted and depends on the specific reaction and the nature of the catalyst. In the case of coordination polymer-catalyzed reactions, the mechanism can be broadly categorized into a few key types.

For reactions such as the Knoevenagel condensation, which is base-catalyzed, the catalytic activity of frameworks derived from ligands like 5-aminoisophthalic acid is often attributed to the presence of basic sites. The amino group can act as a Lewis base, deprotonating the active methylene compound and initiating the reaction cascade. In a hypothetical 5-CIPA based catalyst, the electronic properties of the chloro-substituent could influence the acidity of the metal centers or the basicity of other functional groups, thereby modulating the catalytic activity.

In photocatalytic applications, the mechanism typically involves the generation of reactive oxygen species (ROS). Upon absorption of light, the metal-organic framework can become electronically excited. This excited state can then interact with water or oxygen to produce highly reactive species such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (O₂⁻•). These radicals are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful substances. The efficiency of this process is dependent on factors such as the band gap of the material and the lifetime of the photo-generated charge carriers.

Materials Science Beyond MOFs/CPs

Beyond the realm of coordination polymers, 5-Chloroisophthalic acid serves as a valuable monomer in the synthesis of various high-performance polymers, resins, and membranes. Its di-functional nature allows it to be incorporated into polymer backbones, while the chloro-substituent can impart specific properties such as flame retardancy and modified solubility.

This compound, typically in the form of its more reactive derivative 5-chloroisophthaloyl chloride, can be used as a monomer in polycondensation reactions to produce aromatic polyesters and polyamides. These classes of polymers are known for their excellent thermal stability and mechanical properties.

The synthesis of polyesters from 5-chloroisophthaloyl chloride would involve reaction with a diol. This can be carried out through interfacial polycondensation, where the diacid chloride in an organic solvent reacts with a diol in an aqueous alkaline solution at the interface of the two immiscible liquids. Alternatively, solution or melt polycondensation methods can be employed. The resulting polyesters would feature the 5-chloroisophthalate moiety in their backbone, which could influence properties such as glass transition temperature, crystallinity, and solubility.

Similarly, aromatic polyamides, or aramids, can be synthesized by reacting 5-chloroisophthaloyl chloride with a diamine. These polymers are renowned for their high strength and thermal resistance. The presence of the chlorine atom on the aromatic ring can disrupt chain packing, potentially leading to increased solubility in organic solvents, which is often a challenge in the processing of aramids.

Isophthalic acid is a key component in the production of isophthalic polyester (B1180765) resins, which are known for their good mechanical properties and chemical resistance. jay-industrial.com By extension, this compound is a candidate for creating specialized resins with enhanced properties. One of the most significant potential applications is in the development of flame-retardant materials. The presence of halogen atoms, such as chlorine, in a polymer structure is a well-established strategy for imparting flame retardancy. cnrs.fr Upon combustion, halogenated compounds can release radical species that interrupt the radical chain reactions of combustion in the gas phase.

Therefore, incorporating 5-CIPA into the backbone of polyester or epoxy resins could enhance their fire resistance. For instance, 5-CIPA or its derivatives could be used as a curing agent or a co-monomer in epoxy resin formulations. The resulting cured resin would have chlorine atoms covalently bonded within its crosslinked network, leading to permanent flame retardancy without the issue of leaching that can occur with additive flame retardants. This would be particularly valuable for applications in electronics, construction, and transportation where stringent fire safety standards are required.

A significant application of a derivative of this compound is in the fabrication of thin-film composite (TFC) membranes for reverse osmosis (RO). Specifically, 5-chloroformyloxy-isophthaloyl chloride (CFIC), a derivative of 5-CIPA, has been used as a monomer in the interfacial polymerization process to create the active polyamide layer of TFC membranes. hipco.com

In this process, an aqueous solution of an amine monomer (like m-phenylenediamine) is first deposited on a porous support membrane. This is then brought into contact with an organic solution of the acyl chloride monomer, in this case, CFIC. The polymerization reaction occurs rapidly at the interface, forming a thin, dense, and cross-linked polyamide layer that is responsible for the salt rejection properties of the membrane. The use of CFIC as a monomer has been shown to produce RO membranes with high water flux and excellent salt rejection, making them suitable for applications such as seawater desalination. hipco.com

Table 2: Performance of a Thin-Film Composite Reverse Osmosis Membrane Prepared with a 5-CIPA Derivative

| Acyl Chloride Monomer | Amine Monomer | Resulting Membrane Type | Water Flux (L/m²h) | Salt Rejection (%) | Reference |

| 5-chloroformyloxyisophthaloyl chloride (CFIC) | m-phenylenediamine (MPD) | Polyamide-urethane | ~42 | >99.4 | hipco.com |

Biomedical and Pharmaceutical Research Applications of this compound and Its Derivatives

This compound and its derivatives have emerged as versatile scaffolds in the landscape of biomedical and pharmaceutical research. The presence of the chlorine atom and the dicarboxylic acid functionalities provides a unique chemical platform for the synthesis of novel bioactive compounds and for the modulation of pharmacological activity. Researchers are actively exploring its potential in developing new therapeutic agents and as a key intermediate in the synthesis of complex pharmaceutical molecules.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its structural features allow for diverse chemical modifications, leading to the generation of novel molecular entities for drug discovery programs.

One notable application is in the synthesis of analogs of existing drugs. For instance, this compound has been utilized in the chemical synthesis of certain baclofen (B1667701) analogues. Baclofen is a muscle relaxant used to treat spasticity, and the development of its analogues is a strategy to explore improved pharmacological profiles. The synthesis of these analogues involves a multi-step process where this compound is a key precursor, highlighting its role in modifying known drug structures to create new chemical entities with potentially enhanced or different biological activities. chalcogen.ro

Furthermore, the dimethyl ester of this compound, dimethyl 5-chloroisophthalate, is recognized as a valuable intermediate in the synthesis of pharmaceuticals. The chlorine atom on the benzene (B151609) ring is considered to enhance the biological activity of certain derivatives. This feature is particularly significant in the design of targeted therapies, such as protease inhibitors and kinase modulators, where the chlorine atom can facilitate specific binding interactions with the biological targets.

The reactivity of this compound also allows for its conversion into other useful intermediates. For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to produce 5-hydrazinoisophthalic acid hydrochloride. This resulting compound can then be further functionalized and utilized in the design of various pharmaceutical precursors, expanding the repertoire of molecules that can be synthesized from a this compound starting point. The production of carboxylic acid chlorides from this compound is another pathway to creating reactive intermediates for the synthesis of pigments and pharmaceuticals. google.com

Table 1: Applications of this compound in Synthesis

| Application Area | Derivative/Intermediate | Role of this compound | Potential Therapeutic Target/Use |

| Drug Analogue Synthesis | Baclofen Analogues | Key precursor in multi-step synthesis | Muscle relaxants with potentially improved profiles |

| Pharmaceutical Intermediates | Dimethyl 5-chloroisophthalate | Starting material for synthesis | Protease inhibitors, Kinase modulators |

| Pharmaceutical Precursors | 5-Hydrazinoisophthalic acid hydrochloride | Initial reactant for derivatization | Broad applications in drug design |

| Industrial Synthesis | 5-Chloroisophthaloyl chloride | Precursor for reactive intermediates | Pigments, Pharmaceuticals |

Investigation of Metal Complexes with Potential Biological Activity

While direct studies on the biological activity of metal complexes specifically formed with this compound are not extensively reported in the reviewed literature, the broader context of chloro-substituted organic ligands in metal complexes suggests a promising area for future research. The presence of a chlorine atom in a ligand can significantly influence the biological properties of the resulting metal complex. It is known that the chlorine substituent can enhance the biological activity of certain derivatives, a principle that extends to the field of bioinorganic chemistry.

In the broader field of medicinal chemistry, metal-organic frameworks (MOFs) are being investigated for various biomedical applications. This compound has been identified as a potential organic linker for the creation of these frameworks. google.com The structural and chemical properties of the resulting MOFs could be tailored for applications such as drug delivery or catalysis, with the chloro-substituent potentially influencing the framework's properties and interactions with biological systems.

Pharmacological Characterization of Analogs

The synthesis of analogs of known therapeutic agents using this compound as a building block is an active area of research aimed at discovering compounds with improved pharmacological characteristics. A key example is the synthesis of baclofen analogues. chalcogen.ro The pharmacological characterization of these new molecules is a critical step in determining their potential as drug candidates. This process involves a series of in vitro and in vivo studies to assess their biological activity, potency, selectivity, and pharmacokinetic properties.

The rationale behind creating such analogs is to explore how structural modifications, such as the introduction of the this compound moiety, affect the interaction of the molecule with its biological target. These studies aim to elucidate structure-activity relationships (SAR), providing valuable insights into how changes in the chemical structure translate into changes in pharmacological effect. While detailed pharmacological data for a wide range of this compound-derived analogs is still emerging, the initial synthetic efforts underscore the compound's potential as a scaffold for generating new molecules for pharmacological evaluation.

Crystallographic and Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies

The synthesis of coordination polymers using 5-substituted isophthalic acids often results in the formation of single crystals suitable for SCXRD analysis. While specific crystal structures of 5-CIPA complexes are not extensively detailed in readily available literature, the behavior of closely related 5-substituted isophthalate (B1238265) ligands in forming metal complexes is well-documented and provides a strong basis for understanding how 5-CIPA would function.

For instance, studies on lanthanide complexes with other functionalized isophthalic acids demonstrate the formation of intricate two-dimensional (2D) and three-dimensional (3D) frameworks. rsc.orgmdpi.com In these structures, the isophthalate ligand typically acts as a multidentate linker, bridging multiple metal centers. The carboxylate groups of the isophthalate moiety can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which dictates the dimensionality and topology of the resulting framework.

The crystal structure of a dysprosium-based MOF using 5-aminoisophthalic acid, for example, revealed a 2D layered structure built from dimeric dysprosium units linked by the carboxylate groups. mdpi.com Similarly, cobalt-based MOFs constructed with 5-(hydroxymethyl)isophthalic acid have shown the formation of complex 3D frameworks with fourfold interpenetration. nih.gov These examples highlight the versatility of the isophthalate backbone in generating diverse structural motifs. The presence of the chloro-substituent at the 5-position in 5-CIPA is expected to influence the crystal packing through weak halogen bonding interactions, potentially directing the formation of unique supramolecular architectures.

Table 1: Representative Crystal Data for a Metal-Organic Framework with a Substituted Isophthalic Acid Ligand (Note: This is an example based on a related compound, as specific data for a 5-CIPA complex is not available.)

| Parameter | Value |

|---|---|

| Empirical Formula | C18H12CoN4O5 |

| Formula Weight | 419.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.345 Å α = 90°, β = 109.87°, γ = 90° |

| Volume | 1812.3 Å3 |

| Z | 4 |

The analysis of single-crystal structures of metal complexes with 5-substituted isophthalates reveals diverse coordination geometries around the metal ions and a variety of network topologies. Metal centers such as zinc, cobalt, and lanthanides are common nodes in these frameworks. nih.govrsc.org

The coordination environment is determined by the number of coordinated ligand atoms and solvent molecules (like water or dimethylformamide). For example, in a zinc-based MOF with a tetracarboxylic acid derivative of 5-aminoisophthalic acid, the zinc ions exhibit different coordination numbers, leading to a complex 3D network. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment. For 5-CIPA, these techniques are used to confirm the presence of the carboxylic acid groups and the substitution pattern on the aromatic ring.

In the FTIR spectrum of a carboxylic acid like 5-CIPA, characteristic absorption bands are expected. The O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer appears as a very broad band in the 2500–3300 cm⁻¹ region. The C=O stretching vibration gives rise to a strong, sharp band typically found between 1680 and 1710 cm⁻¹. Other significant bands include the C–O stretching and O–H in-plane bending vibrations around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed. e-journals.in

Raman spectroscopy complements FTIR, and for isophthalic acid derivatives, it is particularly useful for observing the symmetric vibrations of the molecule. Key Raman bands include the C=O stretching mode and the aromatic ring breathing modes. researchgate.net In studies of 5-Bromoisophthalic acid, a close analog of 5-CIPA, DFT calculations have been used to model the vibrational spectra and aid in the assignment of experimental IR and Raman bands. researchgate.net Similar analysis for 5-CIPA would allow for a detailed understanding of its vibrational properties.

Table 3: Typical Vibrational Frequencies for 5-Substituted Isophthalic Acids

| Vibrational Mode | Approximate Frequency (cm-1) | Description |

|---|---|---|

| ν(O-H) | ~3000 (broad) | Carboxylic acid O-H stretch |

| ν(C-H) | ~3100 | Aromatic C-H stretch |

| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |

| ν(C=C) | 1600, 1480 | Aromatic ring C=C stretches |

| ν(C-Cl) | ~700-850 | Carbon-chlorine stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 5-CIPA in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of 5-CIPA is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxyl groups. The acidic protons are typically observed as a broad singlet far downfield, often above 10 ppm. Due to the substitution pattern, the aromatic region would display two different proton environments. The proton at the C2 position would appear as a triplet (or a narrow triplet), and the two equivalent protons at the C4 and C6 positions would appear as a doublet. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups. For instance, in unsubstituted isophthalic acid (in DMSO-d₆), aromatic protons appear between 7.6 and 8.6 ppm. chemicalbook.com A similar range would be expected for 5-CIPA, with specific shifts depending on the solvent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-CIPA, due to molecular symmetry, six distinct carbon signals are expected: four for the aromatic ring (including the carbon attached to chlorine) and two for the carboxyl groups. The carboxyl carbons are typically found in the 165-175 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atom bonded to chlorine showing a characteristic shift. Computational studies on 5-Bromoisophthalic acid have shown good agreement between calculated and experimental chemical shifts, a method that would be equally applicable to 5-CIPA for definitive structural assignment. researchgate.net

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for 5-Chloroisophthalic Acid (Note: Values are estimations based on isophthalic acid and its bromo-derivative in DMSO-d₆.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet |

| H-2 | ~8.4-8.6 | Triplet | |

| H-4, H-6 | ~8.1-8.3 | Doublet | |

| ¹³C | -COOH | ~166-168 | - |

| Aromatic C | ~125-140 | - | |

| C-Cl | ~130-135 | - | |

| C-COOH | ~132-136 | - |

Theoretical and Computational Studies of 5 Chloroisophthalic Acid

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties and behaviors of 5-Chloroisophthalic acid (5-CIPA). These methods offer insights into its electronic structure, potential crystal forms, and the nature of its interactions with other molecules, complementing experimental findings.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-chloroisophthalic acid and its derivatives?

- Methodological Answer : The synthesis typically involves halogenation of isophthalic acid derivatives under controlled conditions. For example, sulfonamide derivatives can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with sulfonyl chlorides in the presence of a base like triethylamine . Purity is confirmed via thin-layer chromatography (TLC) using silica-coated plates with a cyclohexane-chloroform-acetic acid solvent system (14:4:2) . For reproducibility, experimental protocols must specify reaction time, temperature, and purification steps (e.g., recrystallization or column chromatography) .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Characterization relies on spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography. For example, crystal structures of derivatives like 5-[(4-carboxybenzyl)oxy]isophthalic acid have been resolved to confirm hydrogen bonding patterns and coordination geometries in metal-organic frameworks . Melting point analysis (172–178°C) and TLC retention factors are also critical for identity validation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase polar capillary electrophoresis with coated capillaries is optimized for separating and quantifying acidic compounds like this compound in complex samples (e.g., brain microdialysates). Parameters such as buffer pH (2.5–3.5), voltage (15–20 kV), and capillary length (40–60 cm) must be standardized to reduce analysis time while maintaining resolution .

Advanced Research Questions

Q. How can this compound derivatives be tailored for selective receptor activation (e.g., 5-HT4 or VLA-4)?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance, introducing electron-withdrawing groups (e.g., -Cl) at the 5-position enhances agonist activity at 5-HT4 receptors. Functional assays in rat esophageal muscle or pig colon models can evaluate potency, with EC50 values compared against control compounds . Computational modeling (e.g., DFT calculations) further predicts binding affinities by analyzing charge distribution and steric effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in efficacy (e.g., varying inhibition of eosinophil infiltration in asthma models) may arise from differences in assay conditions or animal strains. Researchers should replicate studies under standardized protocols (e.g., BALB/c mice, 10 mg/kg dosing) and perform meta-analyses to identify confounding variables . Cross-validation using orthogonal methods (e.g., in vitro receptor binding vs. in vivo functional assays) is also recommended .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The tricarboxylic acid structure enables coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Synthesis involves solvothermal reactions in DMF/water mixtures at 80–120°C for 24–48 hours. BET surface area analysis and gas adsorption studies (e.g., CO₂ capture) validate framework stability and functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.